REACTION_CXSMILES
|
OO.O.O.O.O.O.O.O.O.O.O.O.O.P(O)([O-])([O-])=O.[Na+].[Na+].[CH2:22]([CH:24]([CH:27]([OH:31])[CH2:28][CH2:29][CH3:30])[CH2:25][OH:26])[CH3:23].CN(C)C(=O)C>[Cl-].[Na+].O.O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+].C1(C)C=CC=CC=1>[CH2:22]([CH:24]([C:27](=[O:31])[CH2:28][CH2:29][CH3:30])[CH2:25][OH:26])[CH3:23] |f:1.2.3.4.5.6.7.8.9.10.11.12.13.14.15,18.19.20,21.22.23.24.25|
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
disodium phosphate dodecahydrate
|
Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.O.O.P(=O)([O-])([O-])O.[Na+].[Na+]
|
Name
|
|
Quantity
|
165 mg
|
Type
|
catalyst
|
Smiles
|
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)C(CCC)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
brine
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the above mixed reagent was added
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted three times with 100 mL of toluene
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrated liquid was separated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (developing solvent hexane:ethyl acetate=3:2)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |